molecular formula C14H24FNO4 B12099244 ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate

ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate

Cat. No.: B12099244
M. Wt: 289.34 g/mol
InChI Key: MJGYMQNPIIFHFQ-OUAUKWLOSA-N
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Description

Ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with a fluoro group, a tert-butoxycarbonylamino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate typically involves multiple steps:

    Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.

    Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonylamino group.

    Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids.

    Reduction: Reduction reactions can target the fluoro group or the ester group, leading to the formation of alcohols or alkanes.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with the fluoro group replaced by the nucleophile.

Scientific Research Applications

Ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of fluoro-substituted cyclohexane derivatives on biological systems.

Mechanism of Action

The mechanism of action of ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the tert-butoxycarbonylamino group can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1R,3S,4R)-4-amino-3-fluoro-cyclohexanecarboxylate
  • Ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-chloro-cyclohexanecarboxylate
  • Ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-methyl-cyclohexanecarboxylate

Uniqueness

Ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to similar compounds. The fluoro group can enhance metabolic stability and binding affinity, making this compound particularly valuable in drug design and development.

Properties

Molecular Formula

C14H24FNO4

Molecular Weight

289.34 g/mol

IUPAC Name

ethyl (1R,3S,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H24FNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,18)/t9-,10+,11-/m1/s1

InChI Key

MJGYMQNPIIFHFQ-OUAUKWLOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]([C@H](C1)F)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CCC(C(C1)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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